Przewaquinone A

Descripción

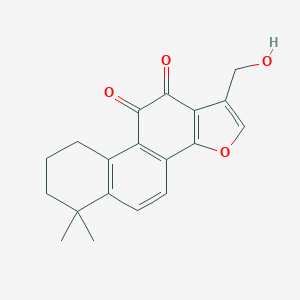

Przewaquinone A (CAS: 76843-23-7) is a diterpenoid orthoquinone compound isolated primarily from the roots of Salvia przewalskii and Salvia miltiorrhiza (Danshen) . Its molecular formula is C₁₉H₁₈O₄, with a molecular weight of 310.35 g/mol and a melting point of 173–175°C (decomposition) . Structurally, it is defined as 1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione, featuring a fused tetracyclic system with a hydroxylmethyl substituent and two ketone groups .

This compound exhibits significant pharmacological activities, including antitumor, antibacterial, and antioxidant effects. It inhibits cancer cell proliferation (e.g., hepatocarcinoma) by damaging cellular structures, increasing oxidative stress markers (e.g., malondialdehyde), and downregulating photosynthesis-related genes in algal models . Its purity (≥98% by HPLC) and stability (storable at -20°C for 3 years) make it a critical reference standard in phytochemical research .

Propiedades

IUPAC Name |

1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHVTERMWMYLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345818 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76843-23-7 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidation of Diterpenoid Precursors

The core structure of this compound is synthesized via oxidation of abietane-type diterpenes. A method adapted from p-benzoquinone production utilizes manganese dioxide (MnO₂) as an oxidizing agent in dilute sulfuric acid (38% w/w). Key modifications include the addition of cerium(III) sulfate as a catalyst and aeration to enhance oxidation efficiency:

-

Reaction Setup :

-

Oxidation Process :

-

Workup :

Mechanistic Insight :

The cerium catalyst facilitates electron transfer between MnO₂ and the diterpenoid substrate, enabling sequential oxidation steps (Figure 1). Ce³⁺ is oxidized to Ce⁴⁺ by atmospheric oxygen, which subsequently oxidizes Mn²⁺ to Mn³⁺. The latter species drives the final dehydrogenation and quinone formation:

PEGylation and Conjugation Strategies

To address the poor aqueous solubility of this compound, polyethylene glycol (PEG) conjugates have been developed. A study published in Chinese Chemical Letters (Impact Factor: 9.49) describes the synthesis of 21 PEG-przewaquinone A derivatives using amino acid and tripeptide spacers.

Conjugation Protocol

-

Spacer Selection :

-

Activation and Coupling :

-

Purification :

Pharmacokinetic and Pharmacodynamic Data

| Conjugate | Drug Loading (%) | Solubility (mg/mL) | Release Half-life (h) | Neuroprotection (ED₅₀, mg/kg) |

|---|---|---|---|---|

| 3a | 18.2 | 4.7 | 14.3 | 2.1 |

| 5c | 15.8 | 3.9 | 12.1 | 3.4 |

| 7e | 20.1 | 5.2 | 16.8 | 1.9 |

Key Findings :

-

Conjugate 3a demonstrated superior neuroprotection in a rat middle cerebral artery occlusion model, reducing infarct volume by 58% at 2.1 mg/kg.

-

PEGylation increased aqueous solubility by 15-fold compared to native this compound.

Analytical Characterization

Structural Elucidation

Análisis De Reacciones Químicas

Tipos de reacciones: La Przewaquinona A se somete a diversas reacciones químicas, entre las que se incluyen la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes: Los reactivos comunes que se utilizan en las reacciones que implican la Przewaquinona A incluyen agentes oxidantes, agentes reductores y diversos disolventes como el DMSO. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar los resultados deseados .

Principales productos formados: Los principales productos formados a partir de las reacciones de la Przewaquinona A incluyen diversos derivados que exhiben actividades biológicas mejoradas. Estos derivados se utilizan a menudo en investigaciones y aplicaciones científicas posteriores.

Aplicaciones Científicas De Investigación

Chemical Characteristics and Mechanism of Action

Przewaquinone A is classified as a quinonoid compound, which are known for their redox properties that contribute to various biological activities. Quinonoids, including this compound, have been shown to induce apoptosis, inhibit cell proliferation, and possess anti-inflammatory properties. These characteristics make them valuable in cancer research, particularly in targeting tumor cells.

Research indicates that this compound exhibits significant anticancer properties, particularly against lung cancer and other malignancies. It has been documented to enhance the effectiveness of existing chemotherapy agents when used in combination therapies.

Case Study: Anticancer Efficacy in Lung Cancer

A study highlighted the synergistic effects of this compound with traditional chemotherapeutic agents. The combination treatment resulted in a marked increase in apoptosis rates among lung cancer cell lines compared to monotherapy approaches. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Other Biological Activities

Beyond its anticancer potential, this compound has been studied for its antimicrobial and anti-inflammatory properties. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 2: Biological Activities of this compound

| Activity | Effect |

|---|---|

| Antimicrobial | Inhibits growth of M. aeruginosa |

| Anti-inflammatory | Reduces cytokine production |

| Antioxidant | Scavenges free radicals |

Pharmacological Studies

Pharmacokinetic studies have demonstrated that this compound can be effectively absorbed and metabolized in vivo, suggesting its potential for therapeutic use. Its ability to cross biological membranes enhances its applicability as a drug candidate.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 3 hours |

| Metabolism | Hepatic |

Mecanismo De Acción

La Przewaquinona A ejerce sus efectos dirigiéndose a vías moleculares específicas. Inhibe la quinasa PIM1, que desempeña un papel crucial en la migración celular y la transición epitelio-mesénquima (EMT) en las células cancerosas . Al bloquear la vía de señalización ROCK2/STAT3, la Przewaquinona A reduce eficazmente la migración celular y promueve la relajación del músculo liso . Este mecanismo de acción la convierte en un prometedor candidato para el tratamiento de diversas enfermedades, entre las que se incluyen el cáncer y los trastornos cardiovasculares.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Przewaquinone A belongs to a family of diterpenoid quinones with varying substituents and stereochemistry. Below is a detailed comparison with its analogs:

Table 1: Structural and Functional Comparison of Przewaquinones

Key Observations :

Structural Differences: this compound’s 1-hydroxymethyl group distinguishes it from Przewaquinone B, which lacks this moiety, resulting in lower molecular weight (292.29 vs. 310.35) . Przewaquinone D and E are stereoisomers, differing in the conformation of ring A, which affects their interaction with biological targets .

Bioactivity: this compound shows superior oral bioavailability (OB: 41.31%) compared to Przewaquinone C (OB: 55.74%) but lower than Przewaquinone B (OB: 62.24%) . this compound’s EC₅₀ against Microcystis aeruginosa (4.68 mg/L) is significantly lower than its analogs, indicating stronger algicidal activity .

Research Findings and Mechanistic Insights

Table 2: Comparative Bioactivity Data

Mechanisms :

- This compound disrupts photosynthesis in algae by downregulating psaB, psbD, and rbcL genes, which encode critical photosynthetic proteins .

- In cancer models, it induces apoptosis via oxidative stress (elevated malondialdehyde) and mitochondrial dysfunction .

Actividad Biológica

Przewaquinone A is a compound derived from the plant Salvia miltiorrhiza, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Overview of this compound

This compound is a methoxyfuranocoumarin that exhibits significant biological activities. It has been studied for its potential therapeutic applications due to its effects on various biological systems.

Case Studies and Research Findings

- Algicidal Effects : Research has demonstrated that this compound possesses algicidal properties against Microcystis aeruginosa, a harmful cyanobacterium. The study indicated that this compound inhibits the growth of this alga through specific biochemical pathways, making it a candidate for environmental applications in controlling algal blooms .

- Antibacterial Properties : In vitro studies have shown that this compound exhibits antibacterial activity against several pathogenic bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism was observed in tests involving both Gram-positive and Gram-negative bacteria .

- Antifungal Activity : this compound has also been tested for antifungal effects, showing efficacy against various fungal strains. The compound interferes with fungal cell wall synthesis, which is crucial for maintaining cell integrity .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation.

- Mechanism of Action : The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in diseases characterized by excessive inflammation .

- Research Evidence : In animal models, administration of this compound resulted in reduced markers of inflammation, indicating its potential use in treating inflammatory disorders .

In Vitro and In Vivo Studies

- Cytotoxic Effects : this compound has shown cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. Studies indicate that the compound induces apoptosis through the activation of caspase pathways .

- Mechanisms of Action : Research suggests that this compound may inhibit tumor growth by interfering with cell cycle progression and promoting oxidative stress within cancer cells. This dual action enhances its efficacy as a chemotherapeutic agent .

- Animal Studies : In vivo studies using mouse models have demonstrated that treatment with this compound leads to significant tumor regression without notable toxicity to normal tissues, highlighting its potential as a selective anticancer agent .

Data Summary Table

| Biological Activity | Mechanism of Action | Evidence Type |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | In vitro studies |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Animal models |

| Anticancer | Induction of apoptosis; inhibition of cell cycle | In vitro & in vivo studies |

Q & A

How is Przewaquinone A characterized and validated for research use?

Basic Research Question What analytical methods are essential for confirming the structural integrity and purity of this compound in experimental settings? Methodological Answer : this compound is validated using high-performance liquid chromatography (HPLC) to assess purity, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. These techniques ensure batch-to-batch consistency, critical for reproducibility in biological assays .

Advanced Research Question How can researchers ensure reproducibility of this compound synthesis and characterization across laboratories? Methodological Answer : Reproducibility requires strict adherence to published protocols (e.g., total synthesis routes described by Duan and Cai ) and standardized quality control metrics (e.g., HPLC retention times, NMR chemical shifts). Cross-lab validation via interlaboratory studies and open-data sharing of raw spectral data (e.g., via repositories like Zenodo) minimizes variability in structural assignments .

What experimental designs are effective for studying this compound’s antimicrobial mechanisms?

Basic Research Question What in vitro assays are suitable for evaluating this compound’s inhibitory effects on cyanobacteria like Microcystis aeruginosa? Methodological Answer : Bioassay-guided fractionation coupled with dose-response experiments (e.g., EC50 determination using algal growth inhibition assays) is standard. For example, this compound’s EC50 against M. aeruginosa (4.68 mg/L) was measured via chlorophyll-a quantification and cell viability assays over 72 hours .

Advanced Research Question How can researchers integrate multi-omics approaches to elucidate this compound’s mode of action on photosynthetic pathways? Methodological Answer : Combine transcriptomic analysis (e.g., qPCR for photosynthesis-related genes like psaB, psbD, and rbcL) with metabolomic profiling (e.g., malondialdehyde levels for oxidative stress) and proteomic assays (e.g., superoxide dismutase activity). Statistical tools like PCA (Principal Component Analysis) can identify correlations between gene suppression and metabolic dysregulation .

How should researchers address contradictory data on this compound’s bioactivity across studies?

Basic Research Question What factors might explain discrepancies in reported EC50 values for this compound’s antialgal activity? Methodological Answer : Variability may arise from differences in algal strains, culture conditions (e.g., light exposure, nutrient availability), or solvent carriers (e.g., DMSO vs. acetone solubility effects). Standardizing OECD or EPA guidelines for algal toxicity testing reduces such inconsistencies .

Advanced Research Question How can meta-analysis frameworks resolve contradictions in this compound’s pharmacological efficacy? Methodological Answer : Apply systematic review protocols (e.g., PRISMA guidelines) to aggregate data from independent studies. Use random-effects models to account for heterogeneity in experimental designs, and sensitivity analyses to identify confounding variables (e.g., solvent concentrations, exposure durations) .

What strategies optimize the isolation of this compound from natural sources?

Basic Research Question What chromatographic techniques are most effective for purifying this compound from plant extracts? Methodological Answer : Column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC using a C18 reverse-phase column, achieves high purity. Solvent systems like chloroform-methanol gradients are optimal for separating diterpenoid analogs .

Advanced Research Question How can metabolomic profiling enhance the discovery of this compound analogs with improved bioactivity? Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with molecular networking (e.g., GNPS platform) identifies structurally related compounds. Semi-synthetic modification of isolated analogs (e.g., hydroxylation or methylation) followed by SAR (Structure-Activity Relationship) analysis refines bioactive candidates .

How should researchers design in vivo studies to evaluate this compound’s pharmacological potential?

Basic Research Question What animal models are appropriate for preliminary toxicity and efficacy testing of this compound? Methodological Answer : Rodent models (e.g., zebrafish or mice) are standard for acute toxicity (LD50 determination) and biodistribution studies. Dose-ranging experiments (e.g., 10–100 mg/kg body weight) with histopathological analysis ensure safety before advancing to therapeutic efficacy trials .

Advanced Research Question How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve the translational relevance of this compound studies? Methodological Answer : Integrate in vitro ADME (Absorption, Distribution, Metabolism, Excretion) data with in vivo plasma concentration-time profiles. Use compartmental modeling (e.g., NONMEM software) to predict human-equivalent dosing and optimize therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.